molecular formula C7H11NO B1364924 N-(cyclohex-1-en-1-yl)formamide CAS No. 40652-40-2

N-(cyclohex-1-en-1-yl)formamide

Cat. No. B1364924
CAS RN: 40652-40-2
M. Wt: 125.17 g/mol
InChI Key: PMOWTTQUPBFWRL-UHFFFAOYSA-N
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Description

N-(Cyclohex-1-en-1-yl)formamide (NCHF) is a cyclic amide derived from cyclohexane and formic acid. It is a versatile and useful chemical compound that has a wide range of applications in scientific research and laboratory experiments. NCHF is a white, crystalline solid that is soluble in a variety of organic solvents and is stable under normal storage conditions.

Scientific Research Applications

Catalytic Synthesis and Molecular Structure Studies

  • The compound has been utilized in the novel synthesis of substituted 1-benzyloctahydroisoquinolines through acid-catalyzed cyclization processes. This synthesis pathway is significant for the preparation of complex organic molecules, showcasing the compound's role in facilitating the formation of intricate chemical structures (Meuzelaar et al., 1998).
  • It has also been involved in structural studies of related compounds, where the molecular structures of formamides, including those related to N-(cyclohex-1-en-1-yl)formamide, were elucidated through crystallographic and dynamic NMR spectroscopy. These studies contribute to a deeper understanding of the structural aspects and reactivity of these compounds (Salazar et al., 1993).

Advancements in Asymmetric Synthesis

  • The compound has played a role in the development of chiral formamides for catalytic asymmetric synthesis . This highlights its potential in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their therapeutic properties (Iseki et al., 1998).

Reactions with Alkynes and Isocyanides

  • Research has shown its capability to undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes , leading to the formation of dihydropyridone derivatives. This reaction is noteworthy for the construction of nitrogen-containing heterocycles, which are prevalent in many bioactive compounds (Nakao et al., 2011).
  • It has been involved in a three-component reaction with cyclohexyl isocyanide and barbituric acid , yielding N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides. This showcases its utility in multicomponent reactions that are valuable for constructing complex molecules from simple precursors efficiently (Anary‐Abbasinejad et al., 2007).

properties

IUPAC Name

N-(cyclohexen-1-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWTTQUPBFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399868
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohex-1-en-1-yl)formamide

CAS RN

40652-40-2
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Cyclohexenyl)formamide
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